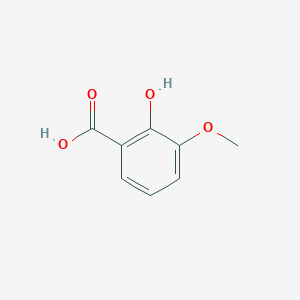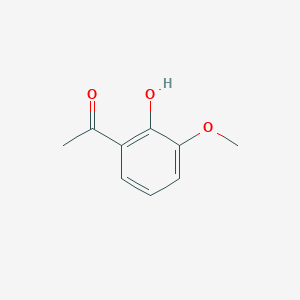
6,7-Dimethoxy-2-methylquinoxaline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-2-methylquinoxaline can be achieved through the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, yielding the methylglyoxal adduct. This process involves producing the derivatizing agent and the internal standard suitable for assay, recovery experiments, and internal standardization in the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992). Additionally, complex transformations from 6,7-Dimethoxy-4-methylquinoline through nitrations, aldehyde conversions, and reduction processes have been employed in the synthesis of related quinoline and isoquinoline compounds (Roberts et al., 1997).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : A compound closely related to 6,7-Dimethoxy-2-methylquinoxaline, specifically 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has shown significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Separating P-glycoprotein (P-gp) Activity from σ2 Receptor Affinity : The deconstruction of 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).
Inhibition of Apamin-Sensitive Ca2+-Activated K+ Channels : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives show potential as inhibitors of these channels in rat dopaminergic neurons (Graulich et al., 2006).
Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory have been used to model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).
Antiviral Activity Against HCMV : Novel quinoxaline derivatives exhibit potent antiviral activity against Human Cytomegalovirus (HCMV) with low cytotoxicity and high selectivity (Elzahabi, 2017).
Fluorescence Probe for Studying Hydration Dynamics : 6,7-dimethoxy-coumarin serves as a useful fluorescence probe in biologically relevant systems, potentially applicable in protein studies and enzyme substrates (Ghose et al., 2018).
Synthesis of Marine Alkaloids : A method for synthesizing marine alkaloids like batzelline C and discorhabdin C from quinoline, with potential applications in pharmaceutical research, has been demonstrated (Roberts et al., 1996).
Zukünftige Richtungen
The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives6. However, specific future directions are not explicitly stated in the available literature.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methylquinoxaline | |
CAS RN |
143159-04-0 | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

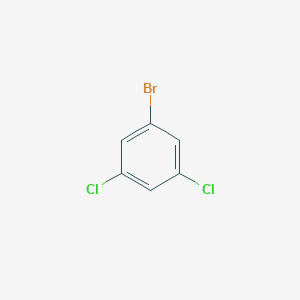
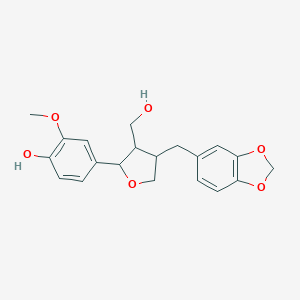
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)

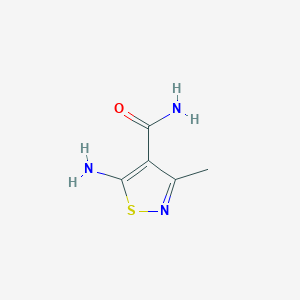
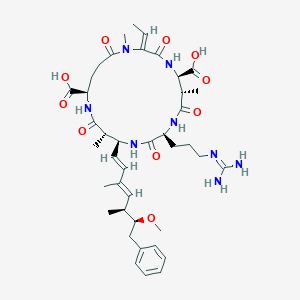
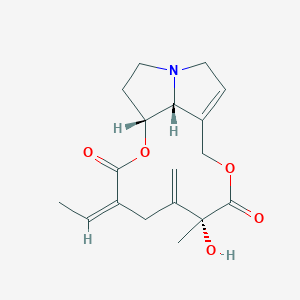
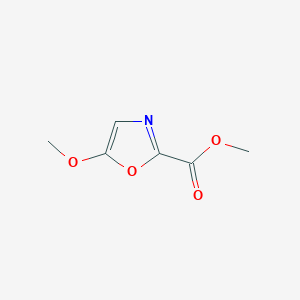
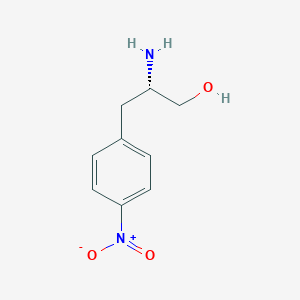
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
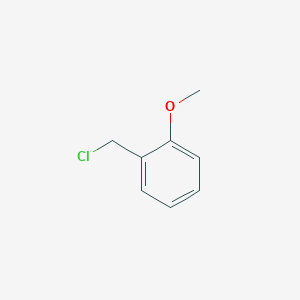
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
